(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a methylthio group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.
Thiomethylation: The methylthio group is introduced via a thiomethylation reaction, typically using methylthiol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound.
Scientific Research Applications
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme catalysis and receptor binding. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
(3R)-3-Amino-2-hydroxy-4-(methylthio)butanoic acid: The non-Boc-protected version of the compound.
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: A similar compound lacking the methylthio group.
Uniqueness
The uniqueness of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid lies in its combination of functional groups, which provide versatility in synthetic applications and biological interactions. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl and methylthio groups offer additional sites for chemical modification.
Properties
Molecular Formula |
C10H19NO5S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m0/s1 |
InChI Key |
RYNPGCJDTGARGW-PKPIPKONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.